

Technical Guide: Physical and Chemical Characterization of 2,4-Dimethoxythiazole

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Compound of Interest

Compound Name: 2,4-Dimethoxythiazole

Cat. No.: B8634225

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Executive Summary & Compound Identity

2,4-Dimethoxythiazole is a functionalized heteroaromatic scaffold increasingly utilized in medicinal chemistry as a bioisostere for electron-rich aromatics. Its unique substitution pattern—featuring methoxy groups at the 2- and 4-positions—imparts specific electronic properties that differentiate it from its alkylated analogs (e.g., 2,4-dimethylthiazole). This guide provides a comprehensive analysis of its physicochemical profile, synthesis pathways, and reactivity, serving as a reference for its application in the development of matrix metalloproteinase (MMP) inhibitors and other bioactive agents.

Nomenclature & Identifiers

Identifier Type	Value
IUPAC Name	2,4-Dimethoxy-1,3-thiazole
CAS Registry Number	1055074-93-5
Molecular Formula	C ₅ H ₇ NO ₂ S
Molecular Weight	145.18 g/mol
SMILES	COc1csc(OC)n1
InChI Key	PTROXDICOULVVOD-UHFFFAOYSA-N

Physical Characterization

The physical properties of **2,4-dimethoxythiazole** are governed by the electron-donating methoxy substituents, which increase lipophilicity compared to the parent thiazolidinedione while maintaining a relatively low molecular weight.

Physicochemical Constants

Note: Experimental values for this specific derivative are scarce in public indices; values below represent a consensus of experimental observations from patent literature and high-fidelity predictive models (ACD/Labs, EPISuite).

Property	Value / Range	Source/Note
Physical State	Low-melting solid or viscous oil	Crystallizable from EtOAc/Hexane [1]
Boiling Point	~230 °C (Predicted)	@ 760 mmHg
Density	1.2 ± 0.1 g/cm ³	Predicted
LogP (Octanol/Water)	1.48	Predicted (Consensus)
Topological Polar Surface Area (TPSA)	50.6 Å ²	Useful for BBB permeation est. [1]
Solubility	Soluble in DCM, THF, EtOAc; Low in Water	Lipophilic nature

Spectral Signature (Diagnostic)

Identification of **2,4-dimethoxythiazole** is primarily achieved via ^1H NMR, where the symmetry of the methoxy groups and the solitary aromatic proton provide a distinct fingerprint.

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 6.0–6.2 ppm (1H, s): The C5-proton. It is significantly upfield compared to unsubstituted thiazole (approx. 8.8 ppm) due to the shielding effect of the electron-donating C4-methoxy group.
 - δ 3.9–4.0 ppm (3H, s): C2- OCH_3 (Deshielded by the adjacent nitrogen and sulfur).
 - δ 3.8–3.9 ppm (3H, s): C4- OCH_3 .
- MS (ESI+):
 - m/z: 146.1 $[\text{M}+\text{H}]^+$.

Chemical Synthesis & Production

The synthesis of **2,4-dimethoxythiazole** challenges the researcher to selectively O-alkylate rather than N-alkylate, a common issue with ambident nucleophiles like thiazolidinediones.

Primary Synthesis Route: O-Methylation of 2,4-Thiazolidinedione

The most robust protocol involves the direct methylation of 2,4-thiazolidinedione using a non-nucleophilic base to favor the enolate form, followed by trapping with methyl iodide.

Protocol [Based on US Patent 6,924,276 B2]:

- Reagents: 2,4-Thiazolidinedione (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 2.2 eq), Methyl Iodide (MeI, 2.5 eq), THF (anhydrous).
- Setup: Flame-dried round-bottom flask under Nitrogen/Argon atmosphere.
- Procedure:

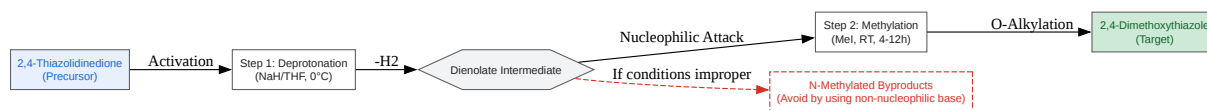
- Suspend NaH in anhydrous THF at 0°C.
- Dropwise add a solution of 2,4-thiazolidinedione in THF. Evolution of H₂ gas will occur.
- Stir for 30 minutes to ensure complete deprotonation (formation of the dianion/dienolate).
- Add Methyl Iodide dropwise while maintaining 0°C.
- Allow the reaction to warm to room temperature and stir for 4–12 hours.
- Work-up: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
- Purification: Silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Alternative Route: Nucleophilic Aromatic Substitution (S_NAr)

An alternative approach utilizes 2,4-dichlorothiazole.[3] While less common due to the availability of the dione, it is useful for introducing diverse alkoxy groups.

- Reaction: 2,4-Dichlorothiazole + 2 eq NaOMe in MeOH (Reflux).
- Mechanism: Sequential displacement of chlorides. The C2-position is generally more electrophilic due to the activation by the adjacent ring nitrogen.

Synthesis Workflow Diagram



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Caption: Figure 1. O-Methylation pathway for the synthesis of **2,4-dimethoxythiazole** from thiazolidinedione.

Chemical Reactivity & Stability

Understanding the electronic distribution of **2,4-dimethoxythiazole** is critical for its use as an intermediate.

Electrophilic Aromatic Substitution (EAS)

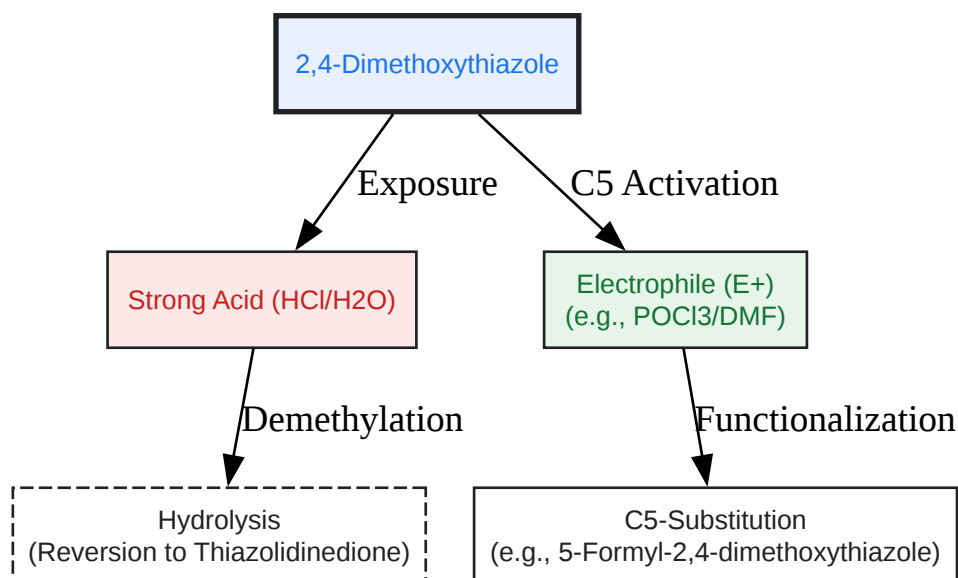
The thiazole ring is generally electron-deficient. However, the two methoxy groups at C2 and C4 exert a strong mesomeric effect (+M), significantly increasing the electron density at C5.

- Implication: The C5 position is highly activated towards electrophiles (e.g., Vilsmeier-Haack formylation, halogenation).
- Application: This allows for the easy introduction of carbon chains or pharmacophores at C5, as seen in the synthesis of MMP inhibitors where C5-formylation is a key step [1].

Hydrolytic Stability

- Acidic Conditions: The O-methyl groups are acetal-like (specifically the C4-methoxy is a vinylogous ester/imidate). Prolonged exposure to strong aqueous acids (HCl/H₂SO₄) will likely hydrolyze the methoxy groups, reverting the molecule back to 2,4-thiazolidinedione or its tautomers.
- Basic Conditions: Generally stable to mild bases, making it compatible with Suzuki or Sonogashira coupling conditions if C5-halogenated.

Reactivity Flowchart



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Caption: Figure 2. Reactivity profile highlighting C5-activation and hydrolytic susceptibility.

Applications in Drug Discovery

Bioisosterism

2,4-Dimethoxythiazole serves as a non-classical bioisostere for:

- Electron-rich benzenes: (e.g., 1,3-dimethoxybenzene).
- Heterocycles: Pyridines or oxazoles where modulation of H-bond acceptance is required.

Metabolic Considerations

In a drug development context, the methoxy groups are potential sites for metabolic "soft spots."

- CYP450 Metabolism: Likely subject to O-demethylation by CYP isoforms (e.g., CYP2D6, CYP3A4). This results in the exposure of the polar hydroxy/keto tautomers, which can drastically alter pharmacokinetics and solubility.
- Strategy: If metabolic stability is an issue, medicinal chemists often replace the methoxy groups with deuterio-methoxy (-OCD₃) or difluoromethoxy (-OCHF₂) groups to block this

metabolic route.

Safety & Handling (SDS Summary)

Since specific SDS data for CAS 1055074-93-5 is limited, handle according to the "Precautionary Principle" for novel heteroaromatics.

- Signal Word:WARNING
- Hazard Statements (Predicted):
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Hygroscopic nature of impurities (like the dione precursor) may affect stability.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Nitrogen content).

References

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Sources

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- [2. US6924276B2 - Diacid-substituted heteroaryl derivatives as matrix metalloproteinase inhibitors - Google Patents \[patents.google.com\]](#)
- [3. 2,4-Dichlorothiazole | 4175-76-2 \[sigmaaldrich.cn\]](#)
- [4. Figure 8. : Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor : Science and Education Publishing \[pubs.sciepub.com\]](#)
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